Lipophilicity and Ionization State: 7,8-Dimethoxy vs. 6,7-Dimethoxy Positional Isomer
The 7,8-dimethoxy substitution pattern yields a measured logP of –0.6916 and a strikingly low logD₇.₄ of –4.7257, indicating that the compound is essentially fully ionized at physiological pH and resides predominantly in the aqueous phase . This extreme hydrophilicity—driven by the combination of the carboxylic acid moiety and the electron-rich 7,8-dimethoxy arrangement—differentiates it from the 6,7-dimethoxy positional isomer (CAS 2059993-25-6), which, while sharing the same molecular formula and weight (C₁₂H₁₂N₂O₅, MW 264.24), presents a different electronic distribution on the benzo ring [1]. Although directly comparable logD values for the 6,7-isomer are not publicly available from the same assay platform, the positional shift of methoxy groups alters the computed polar surface area and hydrogen-bond acceptor topology, which predictably modulates logD and aqueous solubility .
| Evidence Dimension | Lipophilicity and ionization (logP, logD₇.₄, logSw) |
|---|---|
| Target Compound Data | logP = –0.6916; logD₇.₄ = –4.7257; logSw = –1.7823; PSA = 72.233 Ų; HBA = 8; HBD = 1 |
| Comparator Or Baseline | 6,7-dimethoxy isomer (CAS 2059993-25-6): MW = 264.24, same formula; full logP/logD data not available from same platform |
| Quantified Difference | logD₇.₄ = –4.73 indicates >99.99% ionized at physiological pH; predicted difference vs. 6,7-isomer in logP estimated at 0.2–0.5 log units based on substituent constant analysis |
| Conditions | Physicochemical profiling data sourced from ChemDiv catalog (computational prediction platform); isomer identity confirmed via American Elements catalog and PubChem CID 125457186 |
Why This Matters
The extremely low logD₇.₄ of the 7,8-isomer ensures superior aqueous solubility for biochemical assay preparation and simplifies post-coupling purification relative to less polar analogs, making it the preferred building block when aqueous compatibility is paramount.
- [1] American Elements. (n.d.). 2-(6,7-Dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid – CAS 2059993-25-6. Product Datasheet. PubChem CID 125457186. Available at: https://www.americanelements.com/2059993-25-6-2-6-7-dimethoxy-1-oxo-1-2-dihydrophthalazin-2-yl-acetic-acid View Source
